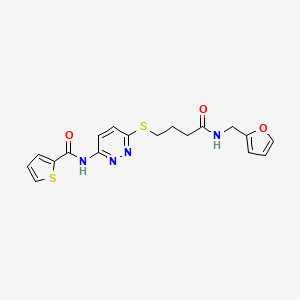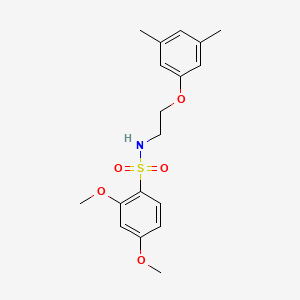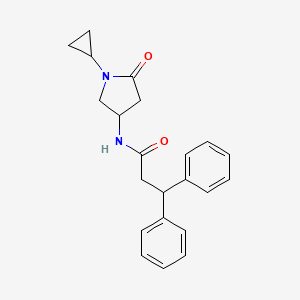![molecular formula C21H17N3O3 B2761269 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 1904613-66-6](/img/structure/B2761269.png)
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate due to its unique properties and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Smart Polyacrylamide Solubility
Research by Fu et al. (2010) on "smart" acrylamide copolymers, which include derivatives similar in structure to the compound , reveals that these materials undergo reversible redox behavior. This behavior leads to changes in the lower critical solution temperature (LCST) upon oxidation or reduction, showcasing its potential in creating temperature-responsive materials (H. Fu, Danielle M. Policarpio, J. Batteas, & D. Bergbreiter, 2010).
Controlled Radical Polymerization
Mori et al. (2005) demonstrated the controlled radical polymerization of acrylamides containing specific moieties, like amino acid esters, through reversible addition-fragmentation chain transfer (RAFT) polymerization. This work underpins the versatility of acrylamide derivatives in synthesizing homopolymers with specific functionalities, indicating potential applications in biomedical and material science fields (H. Mori, K. Sutoh, & T. Endo, 2005).
Acrylamide in Food Chemistry and Safety
Friedman (2003) provides a comprehensive overview of acrylamide's role in food chemistry, highlighting its formation during processing and its implications for human health. While focusing on the safety aspects, this research also touches upon the broad utility of acrylamide derivatives in industrial applications (M. Friedman, 2003).
Supramolecular Polymer Chemistry
Research by Mori and Imanishi (1984) on polymers and copolymers containing acrylamide derivatives showcases the interaction of these materials with small molecules. This study opens avenues for the development of smart materials capable of specific interactions with ions and other entities, hinting at applications in sensing, drug delivery, and environmental remediation (A. Mori & Y. Imanishi, 1984).
Environmental and Biodegradation Perspectives
Charoenpanich (2013) explores the removal of acrylamide by microorganisms, presenting a critical perspective on environmental biodegradation and the potential for bioremediation strategies involving acrylamide and its derivatives (J. Charoenpanich, 2013).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20(8-6-15-5-7-18-19(11-15)27-14-26-18)24-13-17-4-2-10-23-21(17)16-3-1-9-22-12-16/h1-12H,13-14H2,(H,24,25)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCAXDJFUTZOK-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

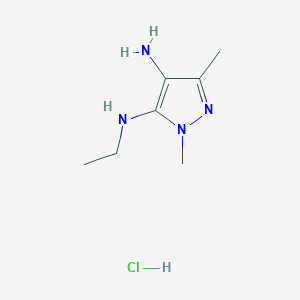

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)
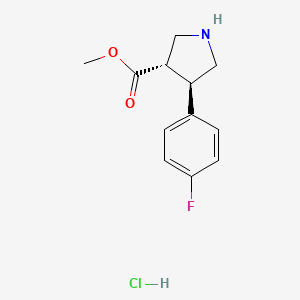
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-[(8-methylquinolin-6-yl)methyl]prop-2-enamide](/img/structure/B2761198.png)
![5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2761201.png)
